

# In-Depth Technical Guide: The Physical, Chemical, and Pharmacological Properties of XEN1101

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## Compound of Interest

Compound Name: C562-1101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of XEN1101 (Azetukalner), a novel potassium channel modulator. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

## Core Properties of XEN1101

XEN1101 is a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability. By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is a key mechanism for its anti-seizure effects.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of XEN1101.

Property	Value
IUPAC Name	N-(2,6-dimethyl-4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-3,3-dimethylbutanamide
Synonyms	Azetukalner, XEN-1101
CAS Number	1009344-33-5
Molecular Formula	C23H29FN2O
Molecular Weight	368.49 g/mol
SMILES	<chem>CC(C)(C)C(=O)NC1=C(C)C=C(N2CC3=CC=C(F)C=C3CC2)C=C1C</chem>
Appearance	Off-white to gray solid
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

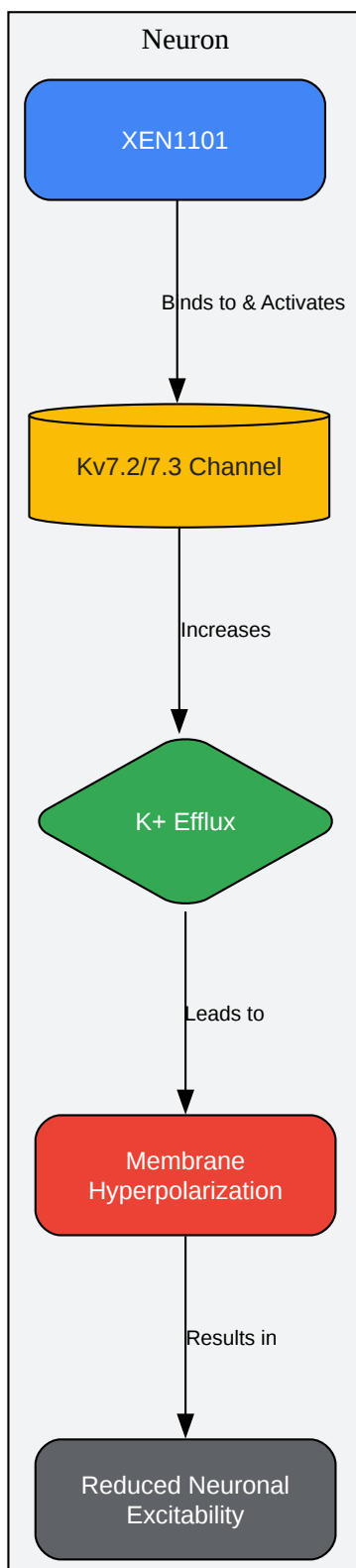
## Pharmacological Properties

XEN1101 has demonstrated potent and selective activity as a Kv7.2/Kv7.3 potassium channel opener in preclinical studies.

Parameter	Value	Species/Test System
EC50 (Kv7.2/7.3)	0.034 µM	K+ flux assay
EC50 (Kv7.2/7.3)	0.042 µM	Electrophysiology
EC50 (Kv7.3/7.5)	94 nM	Not Specified
EC50 (Kv7.4)	113 nM	Not Specified
Selectivity	>100-fold for Kv7 channels over other ion channels and receptors	Not Specified

## Mechanism of Action

XEN1101 is a positive allosteric modulator of Kv7.2/7.3 potassium channels. Its mechanism of action involves binding to a critical tryptophan residue (Trp236) in the channel's pore region. This binding enhances the channel's opening probability, leading to an increased potassium efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal hyperexcitability.



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Mechanism of action of XEN1101.

## Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of XEN1101. It is important to note that these are representative methodologies and specific parameters may have varied between individual studies.

### Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of XEN1101 on the activity of Kv7.2/7.3 channels expressed in a cellular model.

**Objective:** To determine the potency and efficacy of XEN1101 in modulating Kv7.2/7.3 channel currents.

**Methodology:**

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing Kv7.2 and Kv7.3 subunits are cultured under standard conditions.
- **Electrophysiological Recordings:** Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Sophion Qube 384)<sup>[1]</sup>.
- **Solutions:**
  - **Internal Solution (Pipette Solution):** Contains a potassium-based solution to mimic the intracellular environment.
  - **External Solution (Bath Solution):** Contains a physiological salt solution.
- **Voltage Protocol:** A specific voltage protocol is applied to the cells to elicit Kv7 channel currents. This typically involves a holding potential followed by a series of depolarizing voltage steps.
- **Drug Application:** XEN1101 is applied to the external solution at various concentrations to determine its effect on the channel currents.
- **Data Analysis:** The recorded currents are analyzed to determine the EC<sub>50</sub> value, which represents the concentration of XEN1101 that produces 50% of its maximal effect.

## Maximal Electroshock (MES) Seizure Model

This in vivo model is used to assess the anticonvulsant activity of XEN1101 in rodents. The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread[2].

Objective: To evaluate the in vivo efficacy of XEN1101 in a model of generalized seizures.

Methodology:

- **Animals:** Male mice are typically used for this assay.
- **Drug Administration:** XEN1101 is administered to the animals, often via oral gavage, at various doses and pre-treatment times.
- **Induction of Seizures:** A maximal electroshock stimulus is delivered through corneal or ear-clip electrodes.
- **Observation:** Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
- **Data Analysis:** The dose of XEN1101 that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

## Clinical Significance

XEN1101 has undergone clinical trials for the treatment of focal-onset seizures in adults. In a phase 2b trial, XEN1101 demonstrated a statistically significant and dose-dependent reduction in monthly focal seizure frequency compared to placebo[3][4]. The drug was generally well-tolerated, with the most common adverse events being dizziness, somnolence, and fatigue[5]. These promising results support the continued development of XEN1101 as a potential new therapeutic option for patients with epilepsy.

## Conclusion

XEN1101 is a potent and selective Kv7.2/7.3 potassium channel opener with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its potential as an

effective anti-seizure medication. This technical guide provides a foundational understanding of its core properties for scientific and drug development professionals.

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